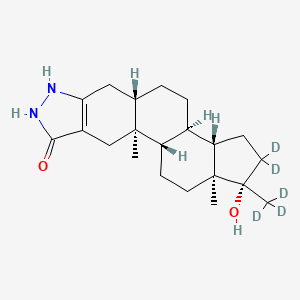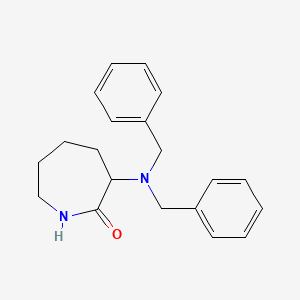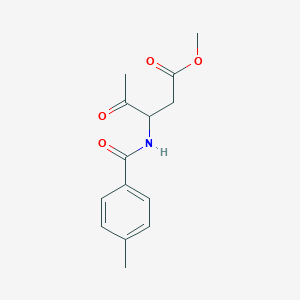
3'-Hydroxystanazolol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is one of the main labelled metabolite of Stanozolol, an internal standard in doping analysis.
Wissenschaftliche Forschungsanwendungen
Bioequivalence Studies :
- A study by Portela et al. (2016) described a method to quantify 3α-hydroxytibolone in human plasma using deuterated 3α-hydroxytibolone (d5) as an internal standard. This method was used to assess the bioequivalence between two different tibolone oral formulations, indicating a potential application of 3'-Hydroxystanazolol-d5 in pharmacokinetics and drug development (Portela et al., 2016).
Receptor Binding Studies :
- Research by Enzensperger et al. (2007) found that hydroxylation of azecine derivatives is beneficial with regard to the affinities and selectivities for all the dopamine receptor subtypes, suggesting a potential role of 3'-Hydroxystanazolol-d5 in the study of receptor binding and neurotransmission (Enzensperger et al., 2007).
Anticancer Research :
- Ahmad et al. (2017) synthesized and tested compounds for anticancer activity, including long chain substituted derivatives, indicating the relevance of 3'-Hydroxystanazolol-d5 in the development of new anticancer agents (Ahmad et al., 2017).
Nanoparticle Toxicity Assessment :
- A study by Astashkina et al. (2014) used a 3-D kidney organoid culture model to assess in vitro toxicity of nanoparticles, including hydroxylated derivatives, underscoring the potential application of 3'-Hydroxystanazolol-d5 in evaluating the safety of nanocarriers in medical applications (Astashkina et al., 2014).
Antioxidant Research :
- Shi et al. (2009) evaluated heterocyclic analogs of phenol, including hydroxylated compounds, as novel potential antioxidants, pointing to a possible use of 3'-Hydroxystanazolol-d5 in antioxidant research (Shi et al., 2009).
Drug Synthesis and Pharmacological Profiling :
- The microwave-assisted synthesis of trazodone and its derivatives as new 5-HT1A ligands, as researched by Jaśkowska et al. (2019), highlights the potential of 3'-Hydroxystanazolol-d5 in the development of novel therapeutic agents (Jaśkowska et al., 2019).
Vitamin D Research :
- Christakos et al. (2016) explored the molecular mechanism of action and pleiotropic effects of 1,25-Dihydroxvitamin D3, suggesting the relevance of 3'-Hydroxystanazolol-d5 in studies related to vitamin D metabolism and its physiological role (Christakos et al., 2016).
Eigenschaften
CAS-Nummer |
853904-68-4 |
|---|---|
Produktname |
3'-Hydroxystanazolol-d5 |
Molekularformel |
C21H32N2O2 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
(1S,2S,10S,13R,14S,17S,18S)-16,16-dideuterio-17-hydroxy-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one |
InChI |
InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3,9D2 |
InChI-Schlüssel |
SWPAIUOYLTYQKK-FYZHOQFBSA-N |
Isomerische SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC5=C(C[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)C(=O)NN5)[2H] |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1624833.png)









![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B1624852.png)
